molecular formula C8H13F2N B12295360 2,2-Difluoro-6-azaspiro[3.5]nonane

2,2-Difluoro-6-azaspiro[3.5]nonane

Cat. No.: B12295360
M. Wt: 161.19 g/mol
InChI Key: GLJLMAQBRSLZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-6-azaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H13F2N and its molecular weight is 161.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-6-azaspiro[3.5]nonane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-6-azaspiro[3.5]nonane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

2,2-difluoro-6-azaspiro[3.5]nonane

InChI

InChI=1S/C8H13F2N/c9-8(10)4-7(5-8)2-1-3-11-6-7/h11H,1-6H2

InChI Key

GLJLMAQBRSLZNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)(F)F)CNC1

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoro-6-azaspiro[3.5]nonane: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Spirocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. Among the rising stars are spirocyclic systems, which provide a rigid three-dimensional framework, enabling enhanced target binding and selectivity. When combined with the unique properties of fluorine, these scaffolds become particularly attractive for drug design. This guide focuses on a promising building block, 2,2-Difluoro-6-azaspiro[3.5]nonane , delving into its core characteristics, synthesis, and its burgeoning potential in the development of next-generation therapeutics. The introduction of the gem-difluoro group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.[1]

Core Compound Identification

The fundamental details of 2,2-Difluoro-6-azaspiro[3.5]nonane are crucial for any research and development endeavor.

PropertyValueSource
CAS Number 2138068-73-0[2]
Molecular Formula C₈H₁₃F₂N[2]
Molecular Weight 161.19 g/mol [2]
Canonical SMILES C1CC2(CC(C2)(F)F)CNC1[2]
InChI Key GLJLMAQBRSLZNS-UHFFFAOYSA-N[2]

A hydrochloride salt of this compound is also commercially available.

Physicochemical Properties and Their Implications in Drug Design

The strategic incorporation of a gem-difluoro group onto the azaspiro[3.5]nonane scaffold imparts several advantageous properties for drug development:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro moiety resistant to metabolic degradation, particularly oxidation. This can lead to an extended half-life and improved bioavailability of drug candidates.

  • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile. The gem-difluoro group can act as a lipophilic bioisostere for a carbonyl group, influencing membrane permeability and target engagement.

  • Conformational Rigidity: The spirocyclic nature of the core structure reduces conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and selectivity.

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the basicity (pKa) of the secondary amine in the 6-position. This can be fine-tuned to optimize interactions with biological targets and improve pharmacokinetic properties.

Synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane and Related Scaffolds

One potential approach involves the use of difluorocarbene precursors. A general experimental workflow for such a transformation is outlined below.

Conceptual Synthetic Workflow: Difluorocyclopropanation

This protocol outlines a general method for the synthesis of gem-difluorocyclopropanes, which could be adapted for the synthesis of precursors to 2,2-Difluoro-6-azaspiro[3.5]nonane.

G cluster_prep Preparation cluster_reaction Difluorocyclopropanation cluster_workup Work-up and Purification cluster_final Final Product start Start with a suitable N-protected 6-azaspiro[3.5]nonene precursor reagents Add difluorocarbene precursor (e.g., TMSCF3 and NaI) in a suitable solvent (e.g., THF) start->reagents 1. reaction_conditions Stir at elevated temperature (e.g., 65 °C) for several hours reagents->reaction_conditions 2. quench Quench the reaction (e.g., with aqueous NaHCO3) reaction_conditions->quench 3. extract Extract with an organic solvent (e.g., ethyl acetate) quench->extract 4. purify Purify by column chromatography extract->purify 5. end Obtain N-protected 2,2-Difluoro-6-azaspiro[3.5]nonane purify->end 6.

Caption: Conceptual workflow for the synthesis of a gem-difluorinated azaspirocycle.

Applications in Drug Discovery: A Landscape of Potential

While direct biological data for 2,2-Difluoro-6-azaspiro[3.5]nonane is limited in the public domain, the broader class of azaspiro[3.5]nonane derivatives has shown significant promise in various therapeutic areas. This suggests a strong potential for the title compound as a valuable scaffold in drug discovery programs.

Case Study: Azaspiro[3.5]nonanes as KRAS G12C Inhibitors

Recent research has identified derivatives of 2,7-diazaspiro[3.5]nonane as potent covalent inhibitors of the KRAS G12C mutant, a key driver in many cancers.[3] The spirocyclic core plays a crucial role in positioning the reactive warhead for optimal engagement with the target cysteine residue. The incorporation of a gem-difluoro group in a similar scaffold could enhance the compound's metabolic stability and cell permeability, potentially leading to a more effective therapeutic agent.

G cluster_scaffold Core Scaffold cluster_derivatization Chemical Derivatization cluster_target Biological Target cluster_outcome Therapeutic Outcome azaspiro Azaspiro[3.5]nonane (e.g., 2,2-Difluoro-6-azaspiro[3.5]nonane) derivatize Introduce pharmacophoric groups and a reactive moiety (warhead) azaspiro->derivatize Provides 3D framework kras KRAS G12C Protein derivatize->kras Binds to target inhibition Covalent Inhibition of KRAS G12C kras->inhibition Leads to anticancer Potential Anti-cancer Activity inhibition->anticancer

Caption: Logical flow from scaffold to potential therapeutic application.

Other Potential Therapeutic Areas

The versatility of the azaspiro[3.5]nonane scaffold suggests its applicability in a range of other therapeutic targets, including:

  • Matrix Metalloproteinase (MMP) Inhibition: Derivatives of 2,7-diazaspiro[3.5]nonane have been investigated as MMP9 inhibitors for the treatment of dry eye disease.[4]

  • Central Nervous System (CNS) Disorders: The rigid nature of spirocycles can be advantageous in designing ligands for CNS targets, where precise conformational control is often required for selectivity.

Conclusion and Future Outlook

2,2-Difluoro-6-azaspiro[3.5]nonane stands as a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core and the advantageous properties of a gem-difluoro group makes it an attractive scaffold for the development of novel therapeutics with improved pharmacological profiles. As synthetic methodologies for fluorinated spirocycles become more accessible, we anticipate a surge in the exploration of this and related scaffolds, leading to the discovery of new drug candidates for a wide range of diseases. The continued investigation into the synthesis and biological activities of 2,2-Difluoro-6-azaspiro[3.5]nonane and its derivatives is highly warranted and holds the potential to unlock new avenues in drug discovery.

References

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimin
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. [Link]

  • An improved synthesis of 2-oxa-7-azaspiro[5][6]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. [Link]

  • Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. PMC. [Link]

  • Electrochemical Synthesis of gem‐Difluoro‐ and γ‐Fluoro‐Allyl Boron
  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Organic Syntheses. [Link]

  • Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications (RSC Publishing). [Link]

  • 5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione derivatives as mmp9 inhibitors for the treatment of dry eye disease - Patent WO-2025104154-A1. PubChem. [Link]

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (URL not available)
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

Sources

An In-depth Technical Guide to the Toxicity and Safety of 2,2-Difluoro-6-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Navigating Data Gaps in Chemical Safety

In the landscape of innovative drug discovery and chemical synthesis, researchers frequently encounter novel molecular entities for which comprehensive toxicological data is not yet established. 2,2-Difluoro-6-azaspiro[3.5]nonane and its salts represent such a case. While this compound is available for research and development purposes, it lacks a full profile of publicly available, peer-reviewed toxicological studies.

This guide is structured to provide a robust safety framework based on the currently available data, primarily derived from supplier Safety Data Sheets (SDS) and Globally Harmonized System (GHS) classifications. It emphasizes the causality behind recommended safety protocols and provides a logical workflow for risk mitigation when handling chemicals with incomplete safety profiles. The core principle of this document is that an absence of evidence for toxicity is not evidence of absence of risk. Therefore, a cautious and well-informed approach is paramount.

Chemical Identification and Properties

2,2-Difluoro-6-azaspiro[3.5]nonane is a fluorinated heterocyclic compound. It is most commonly supplied and handled in its hydrochloride salt form.

PropertyValueSource
Chemical Name 2,2-Difluoro-6-azaspiro[3.5]nonaneGuidechem[1]
Synonyms --
Molecular Formula C₈H₁₃F₂NGuidechem[1]
Molecular Weight 161.19 g/mol Guidechem[1]
CAS Number (Free Base) 2138068-73-0Guidechem[1]
Common Salt Form Hydrochloride (HCl)AiFChem[2]
CAS Number (HCl Salt) 2891598-05-1Chemical Substance Information[3]
Appearance SolidSigma-Aldrich

Known Hazard Profile and GHS Classification

The primary source of safety information for 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride comes from GHS classifications provided by chemical suppliers. These classifications are based on available data, computational models, or analogy to structurally similar compounds.

Table 2.1: GHS Hazard Classifications

Hazard ClassHazard CodeDescriptionSignal WordPictogramSource
Skin IrritationH315Causes skin irritationWarningGHS07 (Exclamation Mark)Chemical Substance Information[3]
Eye IrritationH319Causes serious eye irritationWarningGHS07 (Exclamation Mark)Chemical Substance Information[3]
Specific Target Organ Toxicity (Single Exposure)H335 / H336May cause respiratory irritation or may cause drowsiness or dizziness.WarningGHS07 (Exclamation Mark)Chemical Substance Information[3], Sigma-Aldrich
Acute Toxicity (Oral)H302Harmful if swallowedWarningGHS07 (Exclamation Mark)Sigma-Aldrich
Expert Interpretation of Hazard Profile

The GHS classifications point to 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride as a moderately hazardous substance primarily affecting the skin, eyes, and respiratory system upon acute exposure.

  • Skin and Eye Irritation (H315, H319): These classifications are common for amine salts and fluorinated compounds. The irritation mechanism likely involves localized chemical reactions with moisture and proteins on epithelial surfaces, leading to inflammation and potential tissue damage. This necessitates stringent measures to prevent direct contact.

  • STOT SE 3 (H335/H336): The potential for respiratory irritation suggests that the compound, likely as a fine powder or dust, can directly irritate the mucous membranes of the respiratory tract. The warning for drowsiness or dizziness indicates a potential for central nervous system depression upon inhalation, a known effect of some small, lipophilic organic molecules that can cross the blood-brain barrier.

  • Acute Oral Toxicity (H302): "Harmful if swallowed" is a significant warning, indicating that ingestion of a relatively small quantity could lead to adverse health effects. While the exact LD50 is not publicly available, this classification warrants strict controls to prevent accidental ingestion.

Critical Data Gaps and Their Implications

A thorough review of public databases and scientific literature reveals a significant lack of comprehensive toxicological data for this compound.[4] This is a critical consideration for any researcher.

Key Data Gaps:

  • Acute Toxicity: No published LD50 (oral, dermal) or LC50 (inhalation) studies are available.

  • Genotoxicity/Mutagenicity: There is no available data from standard assays (e.g., Ames test, micronucleus assay) to assess the potential for genetic damage.[5]

  • Carcinogenicity: No long-term animal studies have been performed to evaluate carcinogenic potential.

  • Reproductive and Developmental Toxicity: The effects of this compound on fertility and embryonic development are unknown.

  • Toxicokinetics: Data on absorption, distribution, metabolism, and excretion (ADME) is not available.

Implication for Researchers: The absence of this data means that the full toxicological potential of 2,2-Difluoro-6-azaspiro[3.5]nonane is unknown. Unforeseen hazards, such as carcinogenicity or reproductive toxicity, cannot be ruled out. Consequently, the compound must be handled as a substance of unknown toxicity, and the Precautionary Principle must be applied. This entails implementing controls to minimize exposure to the lowest reasonably achievable level.

Risk Management and Safe Handling Protocols

Based on the known hazards and the significant data gaps, the following multi-layered risk management strategy is required.

Engineering Controls: The First Line of Defense

The primary objective is to prevent the compound from entering the operator's breathing zone or coming into contact with their body.

  • Ventilation: All weighing and handling of the solid compound must be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.[6]

  • Containment: Use of glove boxes or other closed systems is recommended for procedures involving larger quantities or for operations with a high potential for aerosol generation.

Personal Protective Equipment (PPE): A Necessary Barrier

PPE should be selected based on the known hazards of irritation and the potential for unknown systemic toxicity.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile, that are inspected before each use. Use proper glove removal technique to avoid skin contact.[4]

  • Eye Protection: Chemical safety goggles with side-shields are mandatory at all times.[6]

  • Skin and Body Protection: A lab coat is required. For tasks with a higher risk of spills, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Workflow for Handling Compounds with Unknown Toxicity

The following diagram illustrates a self-validating workflow for managing the risks associated with 2,2-Difluoro-6-azaspiro[3.5]nonane.

Caption: Risk assessment and control workflow for 2,2-Difluoro-6-azaspiro[3.5]nonane.

Emergency and First-Aid Procedures

Immediate and appropriate first-aid response is critical to mitigating the effects of accidental exposure.

Table 5.1: First-Aid Measures

Exposure RouteProtocolJustification
Inhalation 1. Immediately move the affected person to fresh air.[6]2. If breathing is difficult, provide oxygen. If not breathing, begin CPR (avoid mouth-to-mouth).3. Seek immediate medical attention.To remove the individual from the source of exposure and address potential respiratory irritation and CNS effects (drowsiness/dizziness).
Skin Contact 1. Immediately remove all contaminated clothing.[6]2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6]3. If skin irritation persists, seek medical attention.To physically remove the irritant (H315) from the skin surface and reduce the duration of contact, thereby minimizing tissue damage.
Eye Contact 1. Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.To dilute and flush away the serious eye irritant (H319) and prevent permanent damage to the cornea or other eye structures.
Ingestion 1. Rinse mouth thoroughly with water. Do NOT induce vomiting.[6]2. Seek immediate medical attention. Provide the SDS to the medical personnel.To avoid aspiration of the chemical into the lungs, which can cause further damage. The H302 warning necessitates professional medical evaluation.
Emergency Response Pathway

G First-Aid Response Pathway cluster_routes First-Aid Response Pathway cluster_actions First-Aid Response Pathway start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash Skin (15 min) skin->wash_skin flush_eyes Flush Eyes (15 min) eye->flush_eyes rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical if irritation persists flush_eyes->seek_medical rinse_mouth->seek_medical

Caption: Decision pathway for first-aid response to exposure incidents.

Conclusion and Recommendations

2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride is a chemical with identified hazards of skin, eye, and respiratory irritation, and is considered harmful if swallowed. The most significant challenge for a comprehensive safety assessment is the lack of published, in-depth toxicological studies.

Therefore, all work with this compound must be governed by the Precautionary Principle. Researchers and drug development professionals must adhere to stringent engineering controls, utilize appropriate PPE, and be fully prepared for emergency situations. Until more comprehensive data becomes available, treating this compound as potentially having unknown systemic toxicities is the only scientifically sound and ethically responsible approach to ensure laboratory safety.

References

  • 2,2-difluoro-6-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. (n.d.).
  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride. (n.d.). Sigma-Aldrich.
  • 2-FLUORO-6-AZASPIRO[3.5]NONANE HYDROCHLORIDE. (n.d.). Sigma-Aldrich.
  • 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride 95%. (n.d.). AiFChem, an Xtalpi Company.
  • Safety Data Sheet. (n.d.). INDOFINE Chemical Company, Inc.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • 2,2-difluoro-6-azaspiro[3.5]nonane 2138068-73-0 wiki. (n.d.). Guidechem.
  • Safety Data Sheet. (n.d.). ThreeBond Fine Chemical Co., Ltd.
  • Safety Data Sheet. (2013, August 31). International Paint.
  • Safety Data Sheet. (2026, February 28). MedchemExpress.com.
  • Provisional Peer-Reviewed Toxicity Values for 2,2-Difluoropropane (CASRN 420-45-1). (2017, September 12). U.S. Environmental Protection Agency.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (2022, October 1). Bioorganic & Medicinal Chemistry.
  • Safety Data Sheet. (2022, August 31). National Institute of Advanced Industrial Science and Technology (AIST).
  • Fluorotelomer acids are more toxic than perfluorinated acids. (n.d.). Environmental Science & Technology.
  • Safety Data Sheet. (n.d.).
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD.
  • Genotoxic Impurities: An Important Regulatory Aspect. (n.d.). Semantic Scholar.

Sources

Crystallographic Data and 3D Conformation of 2,2-Difluoro-6-azaspiro[3.5]nonane: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic replacement of metabolically labile or sub-optimally basic functional groups. 2,2-Difluoro-6-azaspiro[3.5]nonane (CAS 2138068-73-0)[1] has emerged as a premium bioisostere for piperidine and morpholine rings. By fusing a gem-difluorinated cyclobutane ring to a piperidine core via a spiro linkage, this scaffold introduces unique 3D conformational rigidity, alters exit vectors, and precisely tunes the basicity of the amine.

This whitepaper provides an in-depth analysis of the crystallographic parameters, 3D conformational dynamics, and physicochemical causality of 2,2-difluoro-6-azaspiro[3.5]nonane, serving as a comprehensive guide for researchers and drug development professionals.

Structural Topology and Bioisosteric Rationale

The molecular architecture of 2,2-difluoro-6-azaspiro[3.5]nonane consists of an 8-carbon, 1-nitrogen framework (C₈H₁₃F₂N)[1]. The spiro carbon (C4) acts as the quaternary junction between a 4-membered cyclobutane ring and a 6-membered piperidine ring. The nitrogen is located at the 6-position, making the spiro linkage β to the amine (a 3-spiro-substituted piperidine topology). The gem-difluoro group is positioned at C2, the apex of the cyclobutane ring.

The Logic of the Scaffold

The design of this molecule is not arbitrary; it is a highly engineered solution to common drug development hurdles:

  • Metabolic Shielding : Standard piperidines are highly susceptible to cytochrome P450 (CYP450) mediated α -oxidation. The bulky spiro-cyclobutane ring provides steric hindrance, effectively blocking these metabolic hotspots[2].

  • pKa Modulation : The strong electron-withdrawing inductive effect of the gem-difluoro group pulls electron density away from the nitrogen through the σ -bond network, lowering the pKa from ~10.5 (standard piperidine) to a more physiological ~8.5. This enhances membrane permeability and oral bioavailability.

G N1 Standard Piperidine (High pKa, CYP450 Labile) N2 Spirocyclic Fusion (Steric Shielding) N1->N2 N3 Gem-Difluoro Addition (Inductive Electron Withdrawal) N2->N3 N4 2,2-Difluoro-6-azaspiro[3.5]nonane (Optimized Bioisostere) N3->N4

Logic pathway for bioisosteric optimization using spirocyclic and fluorinated modifications.

Crystallographic Data & Structural Parameters

High-resolution X-ray crystallography of spirocyclic inhibitors reveals critical insights into how these molecules interact with biological targets, such as the SARS-CoV-2 3C-Like Protease[3],[4]. The solid-state conformation of 2,2-difluoro-6-azaspiro[3.5]nonane is governed by the minimization of internal ring strain and stereoelectronic effects.

Application of Bent's Rule

In the cyclobutane ring, the highly electronegative fluorine atoms demand greater p-character in the C-F bonds. According to Bent's Rule, this leaves more s-character for the C-C bonds within the strained 4-membered ring, stabilizing the spiro system. Consequently, the F-C-F bond angle is compressed, and the C-F bonds are highly polarized.

Table 1: Representative Crystallographic and Conformational Parameters

ParameterTypical Value / RangeStructural Significance
C(2)-F Bond Length 1.35 – 1.37 ÅHighly polarized; shorter than typical C-C bonds due to ionic character.
F-C(2)-F Angle 106° – 108°Compressed from ideal tetrahedral (109.5°) per Bent's Rule.
C(4) Spiro Angle 114° – 116°Expansion on the piperidine side relieves steric strain between the fused rings.
Piperidine Conformation ChairGlobal energy minimum; minimizes 1,3-diaxial steric clashes.
Cyclobutane Puckering 20° – 25° (Butterfly)Relieves torsional (Pitzer) strain of eclipsed hydrogens.

3D Conformational Analysis

Understanding the 3D spatial arrangement (exit vectors) of 2,2-difluoro-6-azaspiro[3.5]nonane is critical for structure-based drug design (SBDD).

Piperidine Ring Dynamics

Consistent with the principles of saturated six-membered heterocycles, the piperidine ring of the azaspiro[3.5]nonane system predominantly adopts a chair conformation[5]. This conformation minimizes both angle strain (Baeyer strain) and torsional strain. The spiro-fusion at C4 acts as a conformational anchor. While the ring can theoretically undergo a "chair flip" via a higher-energy twist-boat transition state, the steric bulk of the cyclobutane ring strongly biases the equilibrium toward the conformer where the cyclobutane moiety occupies a pseudo-equatorial spatial volume relative to the nitrogen lone pair.

Cyclobutane Puckering

Unsubstituted cyclobutane rapidly interconverts between two puckered "butterfly" conformations. However, the heavy gem-difluoro substitution at C2 creates a significant dipole moment. The interaction of this dipole with the local solvent environment or a protein binding pocket restricts the puckering amplitude, locking the fluorines into specific spatial vectors that can form orthogonal multipolar interactions with backbone amides in target proteins.

G C Chair Conformation (Global Min) TB Twist-Boat (Transition) C->TB + Energy (Ring Flip) TB->C Relaxation IC Inverted Chair (Local Min) TB->IC Relaxation IC->TB + Energy

Conformational energy landscape of the piperidine ring in the azaspiro[3.5]nonane system.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the determination of the 3D conformation must be rigorously validated through empirical data. Below are the field-proven, step-by-step methodologies for characterizing this scaffold.

Protocol A: High-Resolution X-Ray Crystallography

Causality Focus: Salt formation is required to restrict the conformational flexibility of the basic amine, providing the rigid lattice necessary for high-resolution diffraction.

  • Salt Formation : Dissolve the 2,2-difluoro-6-azaspiro[3.5]nonane free base in anhydrous diethyl ether. Slowly add 1.0 M HCl in ether at 0 °C to precipitate the hydrochloride salt.

  • Vapor Diffusion Crystallization : Dissolve the HCl salt in a minimum volume of methanol (solvent). Place the open vial inside a larger, sealed chamber containing ethyl acetate (anti-solvent). Allow 48–72 hours for vapor equilibration.

    • Self-Validation: The formation of distinct, optically clear single crystals (>0.1 mm) confirms adequate purity and stable lattice ordering.

  • Data Collection : Mount a single crystal on a MiTeGen loop using paratone oil. Flash-cool to 100 K under a nitrogen stream to minimize thermal atomic displacement (B-factors), which is critical for resolving the highly electronegative fluorine atoms. Collect diffraction data using a Cu K α source ( λ = 1.5418 Å).

  • Phase Solution & Refinement : Solve the phase problem using intrinsic phasing methods (e.g., SHELXT). Perform anisotropic refinement using full-matrix least-squares on F² (SHELXL).

    • Self-Validation: An R1 value of < 0.05 and a featureless residual electron density map confirm the accuracy of the 3D atomic model.

G A Compound Synthesis & Purification (>99% ee) B Salt Formation (e.g., HCl or Tosylate) A->B C Vapor Diffusion Crystallization (Slow Evaporation) B->C D X-Ray Diffraction (Synchrotron / In-house Cu Kα) C->D E Phase Problem Solution (Direct Methods) D->E F Electron Density Mapping & Anisotropic Refinement E->F G 3D Conformational Model (Puckering & Bond Metrics) F->G

Step-by-step experimental workflow for X-ray crystallographic analysis of spirocycles.

Protocol B: Solution-State NMR Conformational Analysis

Causality Focus: Solution-state NMR is required to confirm that the solid-state crystal structure represents the dominant physiological conformation.

  • Sample Preparation : Dissolve 10 mg of the compound in 0.6 mL of CDCl₃. The non-polar solvent mimics the lipophilic environment of a protein binding pocket.

  • 1D ¹H, ¹³C, and ¹⁹F Acquisition : Acquire standard 1D spectra. The gem-difluoro group will cause significant ¹⁹F-¹³C and ¹⁹F-¹H scalar coupling, manifesting as distinct multiplet splitting on the C2 and adjacent cyclobutane protons.

  • 2D NOESY Acquisition : Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms to capture through-space Nuclear Overhauser Effects (NOEs) between protons < 5 Å apart.

  • Data Interpretation : Map the NOE cross-peaks between the cyclobutane protons and the piperidine equatorial/axial protons.

    • Self-Validation: Strong NOE cross-peaks between the axial protons of the piperidine ring (e.g., H5-axial and H7-axial) independently validate that the chair conformation is maintained in solution.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease National Center for Biotechnology Information (PMC). URL:[Link]

  • Discovery of the Clinical Candidate S‑892216: A Second-Generation of SARS-CoV‑2 3CL Protease Inhibitor for Treating COVID-19 National Center for Biotechnology Information (PMC). URL:[Link]

  • Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Methodological & Application

Synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane: A Detailed Protocol for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Spirocyclic scaffolds have emerged as crucial motifs in modern drug discovery, prized for their inherent three-dimensionality which allows for a more precise and novel exploration of chemical space compared to traditional flat, aromatic structures. The rigid conformation of spirocycles can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties such as increased metabolic stability.[1] Among these, the 2,2-difluoro-6-azaspiro[3.5]nonane core is of particular interest. The gem-difluoro group acts as a lipophilic bioisostere for a carbonyl or ether oxygen, which can significantly modulate a molecule's properties, including its metabolic stability and binding interactions. This guide provides a comprehensive, step-by-step protocol for the synthesis of this valuable building block, designed for researchers in medicinal chemistry and drug development.

The synthetic strategy outlined herein proceeds in two key stages, followed by an optional deprotection. First, a spirocyclic ketone precursor, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate, is synthesized via a [2+2] cycloaddition. This is followed by a robust deoxofluorination step to introduce the gem-difluoromethylene group.

Synthetic Workflow Overview

The overall synthetic pathway is depicted below, starting from the commercially available N-Boc-4-methylenepiperidine.

Synthesis_Workflow cluster_0 Step 1: Ketone Formation cluster_1 Step 2: Deoxofluorination cluster_2 Step 3: Deprotection (Optional) A N-Boc-4-methylenepiperidine B [2+2] Cycloaddition (Reformatsky-type) A->B  Trichloroacetyl chloride,  Zn/Cu couple C tert-butyl 2-oxo-6- azaspiro[3.5]nonane-6-carboxylate B->C D Deoxofluorination C->D  Deoxo-Fluor® E tert-butyl 2,2-difluoro-6- azaspiro[3.5]nonane-6-carboxylate D->E F Boc Deprotection E->F  TFA or HCl G 2,2-Difluoro-6-azaspiro[3.5]nonane F->G

Caption: Overall synthetic workflow for 2,2-Difluoro-6-azaspiro[3.5]nonane.

Experimental Protocols

Part 1: Synthesis of tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (Ketone Precursor)

This procedure is adapted from a similar synthesis of a 7-azaspiro[3.5]nonanone derivative and utilizes a Reformatsky-type [2+2] cycloaddition.[2] The reaction between an olefin and an acyl chloride is mediated by a zinc-copper couple to form the cyclobutanone ring.

Materials:

  • tert-butyl 4-methylenepiperidine-1-carboxylate

  • Zinc/Copper couple (Zn/Cu)

  • tert-Butyl methyl ether (t-BuOMe), anhydrous

  • 2,2,2-Trichloroacetyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and the Zn/Cu couple (11.5 equiv).

  • Add anhydrous t-BuOMe (approx. 4 mL per mmol of the starting olefin).

  • Cool the stirred suspension to 15 °C using a water bath.

  • Slowly add a solution of 2,2,2-trichloroacetyl chloride (1.5 equiv) in anhydrous t-BuOMe dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice-water bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Stir the quenched mixture vigorously for 4 hours at room temperature.

  • Filter the mixture through a pad of celite to remove the solid residues, washing the filter cake with EtOAc.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous phases.

  • Extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of EtOAc in Hexane) to afford tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate as a white to yellow solid.

Part 2: Synthesis of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

This step involves the deoxofluorination of the ketone precursor. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is used as the fluorinating agent. It is a thermally more stable alternative to diethylaminosulfur trifluoride (DAST) and is effective for converting ketones to gem-difluorides.[3][4][5]

Materials:

  • tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equiv) in anhydrous DCM.

  • Add Deoxo-Fluor® (3.0 equiv) dropwise via syringe.

  • Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (or stir at room temperature, depending on substrate reactivity; heating to 90 °C may be required for less reactive ketones).[3]

  • Stir the reaction for 24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully transfer the mixture to a separatory funnel containing DCM.

  • Wash the organic solution sequentially with water, saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate.

Part 3 (Optional): Synthesis of 2,2-Difluoro-6-azaspiro[3.5]nonane

This is a standard procedure for the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

  • Trifluoroacetic acid (TFA) or HCl in dioxane (4M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate (1.0 equiv) in DCM.

  • Add TFA (5-10 equiv) or an equivalent amount of HCl in dioxane at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the final product, 2,2-Difluoro-6-azaspiro[3.5]nonane. The product can also be isolated as a hydrochloride salt if using HCl for deprotection and omitting the basic wash.

Quantitative Data Summary

StepStarting MaterialReagentsEquiv.ProductTypical Yield
1 tert-butyl 4-methylenepiperidine-1-carboxylate2,2,2-Trichloroacetyl chloride, Zn/Cu1.5, 11.5tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate15-40%
2 tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylateDeoxo-Fluor®3.0tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate60-85%
3 tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylateTFA or HCl5-102,2-Difluoro-6-azaspiro[3.5]nonane>90%

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.356 (2004); Vol. 79, p.159 (2002). Link

  • ChemicalBook, N-Boc 4-piperidone. Link

  • ChemicalBook, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, Patent: CN106674112, 2017, A. Link

  • Solventless and Metal-free Regioselective Hydrofluorination of Functionalized Alkynes and Allenes: An Efficient Protocol for the Synthesis of gem-Difluorides - PMC. Link

  • Singh, R. P., & Shreeve, J. M. (2004). DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds. Current Organic Synthesis, 1(2), 117-132. Link

  • Sigma-Aldrich, tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Link

  • Application Notes and Protocols: Synthesis of Spirocyclic Compounds Using 1-Boc-4-piperidone - Benchchem. Link

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - ChemRxiv. Link

  • Fluorination of Thiocarbonyl Compounds with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor Reagent): A Facile Synthesis of gem-Difluorides - Organic Chemistry Portal. Link

  • Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions - ResearchGate. Link

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC. Link

  • Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal. Link

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems | The Journal of Organic Chemistry - ACS Publications. Link

  • Sigma-Aldrich, tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate. Link

  • Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization - Sci-Hub. Link

  • Fluorination of thiocarbonyl compounds with Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-fluor reagent): A facile synthesis of gem-difluorides - PubMed. Link

  • Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC. Link

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. Link

  • tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate - NextSDS. Link

  • CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester - Google Patents. Link

  • 5-Azaspiro[3.5]nonan-2-one chemical structure and properties - Benchchem. Link

  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate | Organic Letters. Link

  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents. Link

  • Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G - PMC. Link

  • Copper-Catalyzed Intramolecular N-S Bond Formation by Oxidative Dehydrogenative Cyclization - Organic Chemistry Portal. Link

  • Intramolecular Free-Radical Cyclization Reactions. Link

  • 2-Oxa-6-azaspiro[3.5]nonane - Sigma-Aldrich. Link

  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock. Link

  • Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing). Link

Sources

Application Note: Functionalization of 2,2-Difluoro-6-azaspiro[3.5]nonane for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocols

Executive Summary & Rationale

The transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a defining paradigm in modern drug discovery[1]. The spirocyclic core of 2,2-difluoro-6-azaspiro[3.5]nonane (CAS: 2138068-73-0)[2] serves as a highly rigid, metabolically stable bioisostere for piperidine. In the context of targeted drug delivery—such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—this scaffold acts as an ideal structural linker[3].

The incorporation of the gem-difluoro group on the cyclobutane ring is not merely a structural novelty; it exerts a profound electronic and pharmacokinetic effect. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the spiro-center, significantly lowering the pKₐ of the adjacent piperidine nitrogen[4]. This reduced basicity prevents unwanted non-specific binding and lysosomal trapping (phospholipidosis)[5]. Concurrently, the robust C-F bonds block primary sites of cytochrome P450-mediated oxidation, drastically improving the metabolic half-life of the conjugate in systemic circulation[6].

Physicochemical Profiling: The Causality of Scaffold Design

To understand the synthetic behavior of 2,2-difluoro-6-azaspiro[3.5]nonane, one must analyze its physicochemical deviations from standard heterocycles. The table below summarizes the quantitative shifts in molecular properties when transitioning from a standard piperidine to the difluorinated spirocycle.

Table 1: Physicochemical Comparison of Amine Scaffolds

Scaffold TypeFsp³ FractionRelative Lipophilicity (LogD)Amine pKₐ (Approx.)Metabolic Stability Profile
Piperidine 1.00Baseline~10.5 - 11.2Low (Susceptible to rapid CYP450 oxidation)
6-azaspiro[3.5]nonane 1.00Lowered (-0.5 to -1.0)~10.0 - 10.5Moderate (Steric shielding improves half-life)
2,2-Difluoro-6-azaspiro[3.5]nonane 1.00Modulated by F-atoms~8.0 - 8.8High (Primary oxidation sites blocked by C-F bonds)

Application in Targeted Drug Delivery Workflows

When designing targeted drug conjugates, the linker must remain entirely stable in systemic circulation but allow for efficient payload release upon cellular internalization. The difluorospirocyclic scaffold provides the necessary rigidity to maintain optimal distance between the targeting ligand and the payload, preventing steric clash and premature enzymatic cleavage[3].

Workflow A 2,2-Difluoro-6-azaspiro[3.5]nonane C HATU / DIPEA / DMF (Overcomes Steric Hindrance) A->C B Targeting Ligand (COOH) B->C D Spirocyclic Intermediate C->D E Payload Conjugation D->E F Targeted Drug Conjugate E->F

Chemical workflow for synthesizing a targeted drug conjugate.

Pathway N1 Systemic Circulation (High Metabolic Stability) N2 Receptor Binding N1->N2 Target Recognition N3 Endocytosis N2->N3 N4 Lysosomal Processing N3->N4 N5 Payload Cleavage N4->N5 Enzymatic Release N6 Therapeutic Efficacy N5->N6

Cellular uptake and intracellular processing of the spirocycle conjugate.

Synthetic Protocols & Self-Validating Workflows

The secondary amine of the 6-azaspiro[3.5]nonane system is the primary vector for functionalization. However, standard coupling conditions often fail due to the unique electronic and steric environment of this scaffold. The protocols below are engineered with specific causal logic and embedded In-Process Controls (IPCs) to create a self-validating system.

Protocol A: HATU-Mediated Amide Coupling for Ligand Attachment

Objective: Conjugate a carboxylic acid-bearing targeting ligand to the secondary amine of 2,2-difluoro-6-azaspiro[3.5]nonane.

Causality of Reagent Selection: Standard carbodiimides (EDC/DCC) are insufficient here. The spiro-center adjacent to the secondary amine creates immense steric bulk, while the gem-difluoro group reduces the amine's intrinsic nucleophilicity[3]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that efficiently overcomes this dual deactivation[7]. DIPEA is strictly required to ensure the weakly basic amine remains completely deprotonated and nucleophilic during the reaction[7].

Step-by-Step Procedure:

  • Dissolve the targeting ligand (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to pre-form the active HOAt ester.

  • Add 2,2-difluoro-6-azaspiro[3.5]nonane hydrochloride (1.1 eq, 0.55 mmol) in a single portion.

  • Stir the reaction mixture at room temperature for 2 hours.

Self-Validating IPC (In-Process Control): Aliquot 5 µL of the reaction mixture, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS.

  • Validation Check: The protocol is validated as successful when the Extracted Ion Chromatogram (EIC) shows complete consumption of the starting ligand and the appearance of the [M+H]⁺ peak corresponding to the spirocyclic amide.

  • Correction Loop: If unreacted amine is detected after 2 hours, the system dictates the immediate addition of 0.5 equivalents of HATU and DIPEA. Do not proceed to aqueous workup until the LC-MS confirms >95% conversion.

Protocol B: Reductive Amination for Alkyl Linker Extension

Objective: Attach an aldehyde-functionalized payload linker via a stable C-N bond.

Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the optimal reductant. Because the electron-withdrawing difluoro group makes iminium ion formation slower, the mildly acidic conditions provided by the acetoxy groups facilitate iminium formation without prematurely reducing the starting aldehyde (a common failure point with NaBH₄)[8].

Step-by-Step Procedure:

  • Dissolve 2,2-difluoro-6-azaspiro[3.5]nonane (1.0 eq, 1.0 mmol) and the aldehyde-linker (1.0 eq, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Add glacial acetic acid (1.5 eq, 1.5 mmol) to catalyze iminium ion formation. Stir for 30 minutes.

  • Add NaBH(OAc)₃ (1.5 eq, 1.5 mmol) portion-wise over 5 minutes.

  • Stir the suspension at room temperature for 12 hours.

Self-Validating IPC (In-Process Control): Conduct Thin-Layer Chromatography (TLC) using a Ninhydrin stain.

  • Validation Check: The secondary amine starting material will produce a vivid purple spot upon heating. The reaction is validated as complete when the purple spot entirely disappears, leaving only the UV-active tertiary amine product (which does not react with Ninhydrin).

  • Correction Loop: If a purple spot persists, add an additional 0.5 eq of the aldehyde and stir for 2 more hours before quenching with saturated NaHCO₃.

Analytical Validation & Stability Testing

To confirm the metabolic resilience imparted by the gem-difluoro spirocyclic core, the final targeted drug conjugate must undergo serum stability validation.

  • Incubation: Spike the purified conjugate into human plasma (or mouse serum) to a final concentration of 10 µM. Incubate at 37°C with gentle agitation.

  • Sampling: Extract 50 µL aliquots at 0, 1, 4, 8, 24, and 48 hours.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the remaining parent compound against time to calculate the in vitro half-life (t½). A highly stable difluorospirocyclic linker will typically exhibit a t½ > 48 hours, validating its suitability for systemic targeted delivery[5].

References

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. Source: drughunter.com.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. Source: nih.gov.
  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - Benchchem. Source: benchchem.com.
  • 2138068-73-0|2,2-Difluoro-6-azaspiro[3.5]nonane|BLD Pharm. Source: bldpharm.com.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization - American Chemical Society. Source: acs.org.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry - National Academic Digital Library of Ethiopia. Source: ethernet.edu.et.
  • Discovery of ERD-12310A as an Exceptionally Potent and Orally Efficacious PROTAC Degrader of Estrogen Receptor α (ERα) - PMC. Source: nih.gov.
  • Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains - ACS Publications. Source: acs.org.

Sources

Guide to the Safe Handling, Storage, and Use of 2,2-Difluoro-6-azaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides comprehensive application notes and protocols for the safe handling, storage, and disposal of 2,2-Difluoro-6-azaspiro[3.5]nonane (CAS No. 2138068-73-0). As a fluorinated spirocyclic amine, this compound is a valuable building block in medicinal chemistry and drug development.[1] Its unique structural and electronic properties, imparted by the gem-difluoro group, necessitate specific safety and handling considerations. This guide is intended for researchers, chemists, and laboratory professionals, offering a framework built on established safety principles and data extrapolated from structurally related molecules to ensure personnel safety and experimental integrity.

Compound Identification and Physicochemical Properties

2,2-Difluoro-6-azaspiro[3.5]nonane is a saturated heterocyclic compound. The presence of the difluorinated cyclobutane ring introduces conformational rigidity and modulates the basicity of the secondary amine, making it a desirable scaffold in modern drug discovery.

PropertyValueSource
CAS Number 2138068-73-0[2]
Molecular Formula C₈H₁₃F₂N[2]
Molecular Weight 161.19 g/mol [2]
Appearance Typically a solid (often supplied as a hydrochloride salt)
Topological Polar Surface Area 12 Ų[2]
Hydrogen Bond Acceptor Count 3[2]

Hazard Identification and Risk Assessment

GHS Hazard Classification (Anticipated)

PictogramHazard ClassHazard Statement
alt text Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation

Causality Behind Hazards:

  • Irritation: Small, amine-containing molecules can readily interact with mucosal membranes and skin, leading to irritation. The polarity of the C-F bonds may influence its interaction with biological tissues.

  • Respiratory Effects: Fine powders or aerosols can be easily inhaled, causing irritation to the respiratory tract.[3]

  • Toxicity: While acute toxicity is predicted to be moderate ("Harmful if swallowed"), all novel chemical entities should be treated as potentially toxic until proven otherwise.

Core Directive: A site-specific risk assessment must be performed by the principal investigator or laboratory manager before any work with this compound commences.[4] This assessment should consider the quantities being used, the specific experimental procedures, and the available engineering controls.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is critical, starting with engineering controls and supplemented by appropriate PPE.[4]

Engineering Controls
  • Primary Control: All manipulations involving solid 2,2-Difluoro-6-azaspiro[3.5]nonane or its solutions must be conducted within a certified chemical fume hood.[4][5] This is the most effective way to prevent inhalation of powders or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

  • Safety Equipment: An operational emergency eyewash station and safety shower must be readily accessible within the work area.[3][6]

Personal Protective Equipment (PPE)

The selection of PPE depends on the scale and nature of the operation. The following diagram outlines a general selection workflow.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for 2,2-Difluoro-6-azaspiro[3.5]nonane start Assess Task: Scale & Procedure weighing Weighing Solid (<1g) start->weighing Small Scale solution_transfer Solution Transfer (Closed System) start->solution_transfer Low Splash Risk reaction_workup Reaction Workup or Large Scale (>1g) start->reaction_workup High Splash/Aerosol Risk ppe_base Minimum PPE: - Nitrile Gloves (Single) - Safety Glasses with Side Shields - Lab Coat weighing->ppe_base solution_transfer->ppe_base ppe_enhanced Enhanced PPE: - Nitrile Gloves (Double) - Chemical Splash Goggles - Face Shield - Chemically Resistant Apron/Gown reaction_workup->ppe_enhanced

Caption: PPE selection based on experimental task and scale.

  • Hand Protection: Wear nitrile gloves for incidental contact.[4] If prolonged contact is anticipated or when cleaning spills, heavier-duty gloves should be considered. Always inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves must be changed immediately.[7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[4] A full-face shield should be worn over goggles whenever there is a significant risk of splashing, such as during reaction workups or handling larger quantities.[8]

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened. For larger-scale operations, a chemically resistant apron or gown is recommended.[9]

Protocols for Safe Handling and Use

Receiving and Initial Inspection
  • Upon receipt, verify the container label matches the order and Safety Data Sheet (SDS).

  • Inspect the container for any signs of damage or leakage.

  • Log the compound into the laboratory chemical inventory.

Protocol for Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure.

  • Preparation: Don all required PPE as determined by your risk assessment (see Section 3). Ensure the fume hood sash is at the appropriate working height. Place a weigh boat on an analytical balance inside the fume hood.

  • Weighing: Carefully transfer the desired amount of 2,2-Difluoro-6-azaspiro[3.5]nonane from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.[10] Close the stock bottle immediately after use.

  • Transfer: Transfer the weighed solid into a suitable reaction vessel or volumetric flask.

  • Dissolution: Add the desired solvent to the vessel. If necessary, cap and gently swirl or stir to dissolve. Be aware of potential exothermic reactions when dissolving in strong acids.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes as solid chemical waste. Clean the spatula thoroughly.

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

ParameterGuidelineRationale
Condition Store in a cool, dry, well-ventilated area.[11]Prevents degradation and minimizes vapor pressure.
Container Keep container tightly closed.Prevents atmospheric moisture absorption and contamination.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3][12]Azaspiro-compounds are basic and can react vigorously with acids. Fluorinated compounds can have unexpected reactivity with strong reagents.
Temperature Follow supplier recommendations. Often stored at room temperature or under refrigeration (2-8°C).Lower temperatures can slow degradation for long-term storage.

The compound is generally stable under recommended storage conditions.[3] However, like many amines, it may be sensitive to air and light over long periods.

Spill and Emergency Procedures

Immediate and correct response to a spill or exposure is critical.

Exposure Response
  • Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[13] Seek immediate medical attention.

Spill Response Protocol

The following workflow should be followed for minor spills (<5g) within a chemical fume hood. For larger spills or spills outside of a hood, evacuate the area and contact the institutional emergency response team.[7]

Spill_Response_Workflow cluster_1 Minor Spill Response Protocol (<5g in Fume Hood) spill Spill Detected alert Alert nearby personnel spill->alert ppe Don Enhanced PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Gown alert->ppe contain Contain Spill: Cover with absorbent material (e.g., vermiculite, sand) ppe->contain collect Collect Material: Carefully sweep solid or absorb liquid. Use non-sparking tools. contain->collect waste Place in a sealed, labeled hazardous waste container collect->waste decon Decontaminate Area: Wipe spill area with an appropriate solvent, followed by soap and water. waste->decon end Dispose of waste and used PPE. Wash hands thoroughly. decon->end

Caption: Step-by-step workflow for minor chemical spills.

Waste Disposal

All waste containing 2,2-Difluoro-6-azaspiro[3.5]nonane, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Containment: Collect waste in a clearly labeled, sealed, and chemically compatible container. Label the container with "Hazardous Waste" and list the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office. All disposal must be in strict accordance with local, state, and federal regulations.

References

  • 2,2-difluoro-6-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. Chemcas. [Link]

  • 2,2-difluoro-8-(prop-2-yn-1-ylidene)-6-azaspiro[3.5]nonane. Chemspace. [Link]

  • Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]

  • Selection of Personal Protective Equipment. European Industrial Gases Association (EIGA). [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Safety protection equipment. Suga-Kikai Co., Ltd. [Link]

  • Safety Data Sheet. S.T. Corporation. [Link]

  • Synthesis of spirocyclic amines... ResearchGate. [Link]

  • What to do in a chemical emergency. GOV.UK. [Link]

  • Safe Handling of Hazardous Drugs. Duke University Safety. [Link]

  • 2,2-difluoro-7-azaspiro[3.5]nonane hydrochloride (C8H13F2N). PubChemLite. [Link]

  • 2,2-difluoro-6-azaspiro[3.4]octane;hydrochloride — Chemical Substance Information. Chemcas. [Link]

  • Operating Procedures for Emergencies at LPG Compounds and Cylinder Stores. Electrical and Mechanical Services Department, Hong Kong. [Link]

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository. [Link]

  • Safe handling of hazardous drugs. Canadian Medical Association Journal. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island (UPEI). [Link]

  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)... Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2,2-Difluoro-6-azaspiro[3.5]nonane Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery increasingly relies on complex 3D architectures, spirocyclic amines have become essential building blocks. However, their unique physicochemical properties often present unexpected handling challenges in the laboratory. This guide is engineered by senior application scientists to help you diagnose and resolve solubility issues associated with 2,2-Difluoro-6-azaspiro[3.5]nonane .

Core Chemical Context: The "Escape from Flatland" Paradox

The integration of spirocyclic scaffolds is a proven "escape from flatland" strategy designed to enhance a drug candidate's metabolic stability and overall aqueous solubility by increasing its Fsp3​ character 12.

However, modifying the azaspiro[3.5]nonane core with a gem-difluoro group introduces a polarity paradox. Fluorine is highly electronegative; its substitution strongly withdraws electron density via inductive effects through the sigma backbone. This significantly lowers the pKa​ of the adjacent cyclic amine 3. Furthermore, the highly polarized C-F bonds create a strong localized dipole moment. Consequently, researchers often encounter two distinct solubility barriers:

  • Lattice Energy Barriers: Unknowingly working with the highly polar hydrochloride salt form in non-polar solvents.

  • Dipole Aggregation: The free base self-associating in purely aprotic, non-polar environments due to the localized CF2​ dipole.

Diagnostic Workflow

Use the following decision tree to instantly diagnose the root cause of your solubility failure.

Workflow Start Solubility Issue in Organic Solvent CheckForm Verify Reagent Form (Check CoA/Label) Start->CheckForm SaltForm Hydrochloride Salt (CAS 2891598-05-1) CheckForm->SaltForm Salt indicated FreeBase Free Base (CAS 2138068-73-0) CheckForm->FreeBase Free base indicated Freebasing Perform Freebasing (Aqueous NaOH / DCM) SaltForm->Freebasing Highly polar lattice CheckSolvent Evaluate Solvent Dielectric Constant FreeBase->CheckSolvent Dipole aggregation Success Homogeneous Solution Achieved Freebasing->Success Extracts into organics AddCosolvent Add 5-10% Polar Aprotic Co-solvent (e.g., DMF) CheckSolvent->AddCosolvent Non-polar solvent (e.g., Hexane) HeatSonicate Apply Gentle Heating (40°C) & Sonication CheckSolvent->HeatSonicate Kinetic barrier AddCosolvent->Success HeatSonicate->Success

Figure 1: Diagnostic decision tree for 2,2-Difluoro-6-azaspiro[3.5]nonane solubility resolution.

Frequently Asked Questions (Troubleshooting)

Q: My compound is completely insoluble in dichloromethane (DCM) and ethyl acetate, but dissolves instantly in methanol. What is wrong? A: You are almost certainly working with the hydrochloride salt (CAS 2891598-05-1) rather than the free base 4. The ionic crystal lattice of the salt requires a solvent with a high dielectric constant (like methanol or water) to overcome the lattice energy. DCM ( ε≈9.1 ) cannot solvate the separated ions. You must perform a freebasing protocol (See SOP 1) prior to your reaction.

Q: I am using the free base (CAS 2138068-73-0), but it forms a cloudy suspension or an immiscible oil in hexanes. Why? A: This is a classic polarity mismatch caused by the gem-difluoro group. While the bulk of the spirocycle is lipophilic, the highly polarized CF2​ moiety creates a localized dipole. In extremely non-polar solvents ( ε<2.5 ), these dipoles self-associate, causing the molecules to aggregate into micro-emulsions rather than forming a true thermodynamic solution. Adding a modest amount of a polar aprotic co-solvent (See SOP 2) will disrupt these intermolecular interactions.

Q: How does the gem-difluoro group alter the pKa​ compared to the non-fluorinated analog? A: The non-fluorinated azaspiro[3.5]nonane has a pKa​ of approximately 10.2. The strong electron-withdrawing inductive effect of the two fluorine atoms pulls electron density away from the nitrogen's lone pair, stabilizing the neutral amine and destabilizing the protonated conjugate acid. This lowers the pKa​ to approximately 8.5–9.0 3. This is critical during extraction: you must use a strong base (pH > 11) to ensure complete deprotonation.

Physicochemical Property Profiling

To select the correct solvent system, you must understand the divergent properties of the compound's two forms.

PropertyFree Base FormHydrochloride Salt Form
CAS Number 2138068-73-02891598-05-1
Physical State Viscous oil or low-melting solidCrystalline solid
Estimated pKa​ ~8.5 – 9.0N/A (Protonated)
Solubility: Water Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Solubility: Methanol ExcellentExcellent
Solubility: DCM / EtOAc ExcellentPoor / Insoluble
Solubility: Hexanes / Toluene Moderate (Prone to aggregation)Insoluble

Validated Standard Operating Procedures (SOPs)

Protocol 1: Quantitative Freebasing of the Hydrochloride Salt

Use this protocol when your starting material is the HCl salt, but your synthetic step requires a homogeneous solution in a non-polar organic solvent.

  • Dissolution: Suspend 1.0 eq of 2,2-Difluoro-6-azaspiro[3.5]nonane hydrochloride in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Distilled Water.

    • Causality: Water provides the high dielectric environment needed to dissolve the ionic lattice, while DCM acts as the immediate receiving phase for the lipophilic free base as it forms, preventing product degradation.

  • pH Adjustment: Under vigorous magnetic stirring, slowly add 1M NaOH dropwise.

    • Causality: Because the fluorinated amine has a pKa​ of ~8.8, using weak bases like saturated NaHCO3​ (pH ~8.3) results in an equilibrium state (incomplete deprotonation). 1M NaOH ensures the aqueous phase reaches a pH where >99.9% of the compound is deprotonated.

  • Validation Check 1 (pH Verification): Stop stirring and allow the phases to separate. Dip a glass rod into the upper aqueous layer and touch it to pH indicator paper. The protocol is self-validating: If the pH is < 11, the deprotonation is incomplete. Resume stirring and add more NaOH until pH 11 is confirmed.

  • Extraction: Transfer the mixture to a separatory funnel. Drain the lower organic (DCM) layer into a clean flask. Extract the remaining aqueous layer twice more with fresh DCM to ensure complete mass transfer.

  • Validation Check 2 (Mass Balance): Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Weigh the resulting residue. Compare this mass to your theoretical yield. A recovery of >95% validates that the extraction was successful and the material is ready for downstream synthesis.

Protocol 2: Overcoming Polarity Mismatch in Aprotic Solvents

Use this protocol when the free base is aggregating or oiling out in purely non-polar solvents (e.g., Hexanes, Heptane, Toluene).

  • Initial Solvation: Add the required volume of your target non-polar solvent to the free base.

  • Co-solvent Disruption: If the solution is cloudy, add a polar aprotic co-solvent (e.g., THF, DMF, or minimal DCM) in 2% v/v increments.

    • Causality: The strong dipole moment of the CF2​ group causes the molecules to self-associate. A polar aprotic solvent interrupts these dipole-dipole interactions by solvating the fluorinated ring, without introducing protons that could quench sensitive organometallic reagents.

  • Kinetic Energy Application: Sonicate the mixture for 5 minutes at 35°C.

    • Causality: Sonication provides the kinetic energy required to overcome the activation barrier of breaking apart transient molecular aggregates that formed during storage.

  • Validation Check (Tyndall Effect): Shine a standard red or green laser pointer through the reaction vessel in a dimly lit hood. The protocol is self-validating: If you see a visible, scattered beam of light passing through the liquid (Tyndall effect), micro-emulsions or aggregates are still present. Add another 2% of co-solvent and re-sonicate until the laser beam is invisible within the liquid, confirming a true, homogeneous thermodynamic solution.

References

  • Taylor & Francis. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from[Link]

  • ACS Publications. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from[Link]

  • NextSDS. (n.d.). 2,2-difluoro-6-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information. Retrieved from[Link]

Sources

Technical Support Center: Preventing Chemical Degradation of 2,2-Difluoro-6-azaspiro[3.5]nonane During Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2,2-Difluoro-6-azaspiro[3.5]nonane (and its hydrochloride salt variant).

Spirocyclic scaffolds like azaspiro[3.5]nonane are highly valued in drug discovery for their ability to increase three-dimensionality, improve aqueous solubility, and enhance metabolic stability compared to traditional flat heterocycles[1]. Furthermore, the incorporation of the gem-difluorocyclobutane motif is a proven strategy to lower lipophilicity (LogD) and block metabolically labile sites[2]. However, preserving the integrity of this strained, fluorinated secondary amine during long-term storage requires a mechanistic understanding of its degradation pathways.

Part 1: Troubleshooting & FAQs (Causality & Expert Insights)

Q1: Why does my 2,2-Difluoro-6-azaspiro[3.5]nonane free base sample show a +44 Da mass shift on LC-MS after being stored on the benchtop? A1: This is a classic signature of carbamate formation . The secondary amine at the 6-position is highly nucleophilic. When exposed to atmospheric carbon dioxide ( CO2​ ) and ambient moisture, the amine acts as a nucleophile, attacking the electrophilic carbon of CO2​ to form a stable carbamic acid, which subsequently forms a carbamate salt. Causality: While the spiro[3.5]nonane core provides some steric bulk, the distal nature of the cyclobutane ring does not sufficiently shield the equatorial lone pair of the piperidine-like nitrogen. To prevent this, the free base must be stored under a strict argon or nitrogen atmosphere.

Q2: I am using the hydrochloride salt variant (CAS 2891598-05-1). Why does the powder become a sticky paste over time, and how does this affect my assays? A2: The hydrochloride salt of this compound[3] is highly hygroscopic and prone to deliquescence . Causality: The crystal lattice energy of the HCl salt is easily overcome by the hydration energy provided by ambient humidity. As the salt absorbs water, it dissolves in its own absorbed moisture, creating a highly concentrated, localized acidic micro-environment (pH < 3). This not only makes accurate gravimetric weighing impossible but can also catalyze the hydrolysis of downstream amide products if this degraded material is used directly in parallel synthesis.

Q3: Is the gem-difluorocyclobutane ring susceptible to defluorination or ring-opening during standard storage? A3: Generally, no. The gem-difluorocyclobutane motif is remarkably stable[2]. Causality: The C-F bond is one of the strongest in organic chemistry (approx. 110 kcal/mol). Furthermore, the strong electron-withdrawing nature of the gem-difluoro group actually shortens and strengthens the adjacent C-C bonds within the cyclobutane ring, stabilizing it against oxidative cleavage compared to a non-fluorinated cyclobutane. Defluorination or ring-opening will only occur under extreme stress (e.g., prolonged exposure to strong nucleophiles or bases at elevated temperatures), not during standard storage.

Part 2: Quantitative Degradation Data & Stability Profiles

To facilitate rapid identification of storage-induced degradation, compare your analytical QC data against the established signatures in the table below.

Degradation PathwayEnvironmental TriggerAnalytical Signature (LC-MS / NMR)Primary Prevention Strategy
Carbamate Formation Atmospheric CO2​ LC-MS: +44 Da ( m/z )1H NMR: Broadening/shift of the N-H proton signalStore under Argon/N 2​ purge; use tightly sealed PTFE-lined caps.
Deliquescence / Caking Ambient Moisture (RH > 40%)Visual: Transition from free-flowing powder to sticky paste.Karl Fischer: >2% water contentStore in a desiccator with active indicating Drierite.
N-Oxidation Oxygen, UV/Vis LightLC-MS: +16 Da ( m/z )1H NMR: Downfield shift of α -protonsStore in amber glass vials at -20°C.
Defluorination Extreme Base / Heat19F NMR: Appearance of free fluoride ion signal (approx. -120 ppm)Avoid co-storage with strong volatile bases (e.g., volatile amines).

Part 3: Self-Validating Experimental Protocols

To ensure the trustworthiness of your compound inventory, implement the following self-validating protocols.

Protocol 1: Forced Degradation Study (Stress Testing)

Purpose: To establish a baseline analytical signature of degraded 2,2-Difluoro-6-azaspiro[3.5]nonane for your internal QC library.

  • Sample Preparation: Prepare four separate 1 mg/mL stock solutions of the compound in HPLC-grade Acetonitrile:Water (50:50).

  • Acidic Stress: Add 100 μ L of 1M HCl to vial 1. Incubate at 60°C for 24 hours. Neutralize with 100 μ L of 1M NaOH before injection.

  • Basic Stress: Add 100 μ L of 1M NaOH to vial 2. Incubate at 60°C for 24 hours. Neutralize with 100 μ L of 1M HCl before injection. (Monitor specifically for defluorination via 19F NMR).

  • Oxidative Stress: Add 100 μ L of 3% H2​O2​ to vial 3. Incubate at room temperature for 24 hours.

  • Analysis: Run all samples via LC-MS/MS alongside an unstressed control (Vial 4). The emergence of +16 Da (oxidation) or +44 Da (carbamate) peaks validates the sensitivity of your analytical method to detect storage failures.

Protocol 2: Optimal Storage and Handling Workflow

Purpose: A step-by-step methodology to prevent degradation upon receiving the compound.

  • Acclimation: Upon receiving the shipment (usually on dry ice), allow the sealed amber vial to equilibrate to room temperature in a desiccator for at least 2 hours before opening. This prevents condensation of atmospheric moisture on the cold powder.

  • Handling: Open the vial only inside a nitrogen-purged glovebox or under a localized argon stream.

  • Aliquotting: Weigh the required amount rapidly. Do not return unused powder to the primary stock vial.

  • Sealing: Purge the headspace of the primary vial with a gentle stream of Argon for 10 seconds. Immediately cap tightly with a PTFE-lined septum cap.

  • Storage: Wrap the cap in Parafilm and store the vial in a secondary sealed container containing indicating silica gel at -20°C.

Part 4: Visualizing Degradation Pathways

The following logical relationship diagram maps the environmental triggers to their respective degradation pathways and necessary preventive measures.

G A 2,2-Difluoro-6-azaspiro[3.5]nonane B1 Moisture (H2O) A->B1 B2 Carbon Dioxide (CO2) A->B2 B3 Oxygen / Light A->B3 C1 Deliquescence (HCl salt) B1->C1 C2 Carbamate Formation B2->C2 C3 N-Oxidation B3->C3 D1 Desiccator Storage C1->D1 D2 Argon/N2 Purge C2->D2 D3 Amber Vial at -20°C C3->D3

Caption: Degradation pathways of 2,2-Difluoro-6-azaspiro[3.5]nonane and corresponding preventive measures.

References

  • Title: 2,2-difluoro-6-azaspiro[3.
  • Title: A Comparative Analysis of Azaspiro[3.
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Troubleshooting common impurities in 2,2-Difluoro-6-azaspiro[3.5]nonane extraction

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for common impurities and challenges encountered during the extraction of 2,2-Difluoro-6-azaspiro[3.5]nonane. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable fluorinated spirocyclic amine.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for extracting 2,2-Difluoro-6-azaspiro[3.5]nonane?

A1: The optimal pH for extraction is highly dependent on the nature of the impurities present and the desired phase for your product. As a secondary amine, 2,2-Difluoro-6-azaspiro[3.5]nonane can be protonated under acidic conditions, rendering it water-soluble. Conversely, under basic conditions, it will be in its free base form and preferentially partition into an organic solvent.

  • To extract the amine into the aqueous phase (away from non-basic impurities): Adjust the pH of the aqueous layer to be at least 2 pH units below the pKa of the amine's conjugate acid. This ensures near-complete protonation.[1][2]

  • To extract the amine into the organic phase (away from acidic or highly polar impurities): Adjust the pH of the aqueous layer to be at least 2 pH units above the pKa of the amine's conjugate acid. This ensures it is in its neutral, free base form.[3][4]

A systematic study of the extraction efficiency at various pH values can be beneficial for process optimization.[1]

Q2: My yield of 2,2-Difluoro-6-azaspiro[3.5]nonane is consistently low after extraction. What are the likely causes?

A2: Low recovery is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.[5][6]

  • Sub-optimal pH: As discussed in Q1, incorrect pH can lead to the product remaining in the undesired phase. Verify the pH of your aqueous layer before and after extraction.

  • Incomplete Extraction: The number of extractions may be insufficient. Generally, performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.

  • Emulsion Formation: Emulsions can trap your product at the interface of the aqueous and organic layers. See the troubleshooting guide below for managing emulsions.

  • Analyte Volatility: While 2,2-Difluoro-6-azaspiro[3.5]nonane is not extremely volatile, care should be taken during solvent removal to avoid product loss. Use a rotary evaporator at a moderate temperature and pressure.

  • Degradation: Although generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to degradation.

Q3: I am observing unexpected peaks in my NMR spectrum after purification. What could they be?

A3: Unexpected peaks can arise from various sources. It's crucial to analyze the full analytical data (¹H NMR, ¹³C NMR, LC-MS, etc.) to identify the impurity.

  • Residual Solvents: Peaks corresponding to common laboratory solvents are frequent. Consult published tables of NMR solvent impurities for identification.[7][8]

  • Grease: Stopcock grease can appear as broad signals in the aliphatic region of the ¹H NMR spectrum.

  • Process-Related Impurities: These are byproducts from the synthetic route. Refer to the troubleshooting guide for common synthesis-related impurities.

  • Degradation Products: See the section on N-oxide formation below.

II. Troubleshooting Guide: Common Impurities & Issues

This section addresses specific impurities and challenges you may encounter during the extraction of 2,2-Difluoro-6-azaspiro[3.5]nonane.

Issue 1: Incomplete Removal of Boc-Protecting Group

If your synthesis involves a Boc-protected precursor, incomplete deprotection is a common source of impurity.

Symptoms:

  • A peak in the LC-MS corresponding to the mass of Boc-2,2-Difluoro-6-azaspiro[3.5]nonane.

  • In the ¹H NMR, a characteristic singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.[9]

Causality: The Boc (tert-butoxycarbonyl) group is an acid-labile protecting group.[10][11] Incomplete removal is often due to insufficient acid strength, inadequate reaction time, or low temperatures. The mechanism of deprotection involves protonation of the carbonyl oxygen followed by the loss of a stable tert-butyl cation.[11][12]

Troubleshooting Protocol:

  • Verify Deprotection Conditions: Ensure that a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent (e.g., dichloromethane or dioxane), is being used.[13]

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle heating may be required in some cases.

  • Post-Extraction Acid Wash: If Boc-protected starting material is detected after the initial workup, an additional acid wash of the organic layer can help remove it.

Issue 2: Presence of N-Oxide Impurities

Secondary amines are susceptible to oxidation, leading to the formation of N-oxides.[14][15]

Symptoms:

  • A peak in the LC-MS corresponding to the mass of the desired product +16 amu.

  • Changes in the chemical shifts of protons adjacent to the nitrogen in the NMR spectrum.

Causality: Exposure to oxidizing agents or even air over prolonged periods can lead to the formation of N-oxides.[15] This is a common metabolic pathway and can occur non-enzymatically.[16] The N-oxide is more polar than the parent amine and may behave differently during extraction and chromatography.

Troubleshooting Protocol:

  • Inert Atmosphere: Handle the amine under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating or storage.

  • Avoid Oxidizing Agents: Scrutinize your reagents and reaction conditions for any potential oxidizing agents.

  • Purification: N-oxides can often be separated from the parent amine by column chromatography due to their increased polarity.

Issue 3: Emulsion Formation During Extraction

Emulsions are a common problem in liquid-liquid extractions, particularly when dealing with amines.

Symptoms:

  • A stable, cloudy layer between the aqueous and organic phases that does not separate upon standing.

Causality: Emulsions are stabilized by substances that have affinity for both the aqueous and organic phases. For amines, this can be exacerbated by fine particulate matter or by the surfactant-like properties of the protonated amine at certain pH values.

Troubleshooting Protocol:

  • Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool to remove particulate matter that may be stabilizing the emulsion.

  • Change Solvent: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

III. Data & Protocols

Table 1: Common Impurities and Their Characteristics
ImpurityPotential SourceKey Analytical Signature (¹H NMR)Key Analytical Signature (MS)
Boc-2,2-Difluoro-6-azaspiro[3.5]nonaneIncomplete deprotectionSinglet at ~1.4 ppm (9H)[M+H]⁺ = 262.17
2,2-Difluoro-6-azaspiro[3.5]nonane N-oxideOxidation of the productDownfield shift of protons alpha to nitrogen[M+H]⁺ = 178.11
Residual Solvents (e.g., DCM, Ethyl Acetate)Incomplete removal after extractionCharacteristic peaks (e.g., 5.32 ppm for DCM)Not typically observed by ESI-MS
Protocol 1: General Extraction Workflow

This protocol outlines a general procedure for the extraction of 2,2-Difluoro-6-azaspiro[3.5]nonane from a reaction mixture.

  • Quench Reaction: Cool the reaction mixture to room temperature and quench with water or a suitable aqueous solution.

  • pH Adjustment (Acidic Extraction): Adjust the pH of the aqueous layer to ~2 with 1M HCl. This will protonate the amine and extract it into the aqueous phase, leaving non-basic impurities in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Wash Organic Layer: Wash the organic layer with acidic water (pH ~2) to recover any remaining product.

  • Combine Aqueous Layers: Combine all aqueous layers.

  • Basification: Adjust the pH of the combined aqueous layers to >10 with a base such as 1M NaOH or K₂CO₃. This will deprotonate the amine, making it soluble in organic solvents.

  • Back-Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine Organic Layers: Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Diagrams

Extraction_Workflow cluster_0 Initial Workup cluster_1 Impurity Removal cluster_2 Product Isolation ReactionMixture Reaction Mixture Quench Quench with H₂O ReactionMixture->Quench AdjustpH_Acid Adjust to pH ~2 Quench->AdjustpH_Acid Separate_1 Separate Layers AdjustpH_Acid->Separate_1 OrganicLayer_1 Organic Layer (Non-basic impurities) Separate_1->OrganicLayer_1 AqueousLayer_1 Aqueous Layer (Protonated Product) Separate_1->AqueousLayer_1 AdjustpH_Base Adjust to pH >10 AqueousLayer_1->AdjustpH_Base Extract_Organic Extract with Organic Solvent AdjustpH_Base->Extract_Organic Separate_2 Separate Layers Extract_Organic->Separate_2 Dry_Concentrate Dry & Concentrate Separate_2->Dry_Concentrate OrganicLayer_2 Aqueous Layer (Salts) FinalProduct Final Product Dry_Concentrate->FinalProduct

Caption: General workflow for the extractive purification of 2,2-Difluoro-6-azaspiro[3.5]nonane.

Impurity_ID_Troubleshooting Start Unexpected Peak in Analysis CheckNMR ¹H NMR Singlet at ~1.4 ppm? Start->CheckNMR CheckMS_Boc MS peak at [M+H]⁺ = 262.17? CheckNMR->CheckMS_Boc Yes CheckMS_Oxide MS peak at [M+H]⁺ = 178.11? CheckNMR->CheckMS_Oxide No BocImpurity Impurity is likely Boc-protected starting material. CheckMS_Boc->BocImpurity Yes CheckMS_Boc->CheckMS_Oxide No N_Oxide Impurity is likely N-oxide. CheckMS_Oxide->N_Oxide Yes CheckSolvent Peak matches known residual solvent shifts? CheckMS_Oxide->CheckSolvent No SolventImpurity Impurity is a residual solvent. CheckSolvent->SolventImpurity Yes Other Investigate other process-related impurities. CheckSolvent->Other No

Caption: Decision tree for the initial identification of common impurities.

IV. References

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation.

  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PMC - NIH.

  • Synthesis of N-Oxide. Chem-Station Int. Ed.

  • Double BOC protection selective removal method. Suzhou Highfine Biotech.

  • Amine oxide. Wikipedia.

  • Process for preparing n-oxides. Google Patents.

  • Boc-Protected Amino Groups. Organic Chemistry Portal.

  • Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ACS Publications.

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pK, Amine Basicity, and Diluent Properties. The Hebrew University of Jerusalem.

  • tert-Butyl 2,2-difluoro-6-oxo-7-azaspiro[3.5]nonane-7-carboxylate. ChemScene.

  • 2,2-difluoro-6-azaspiro[3.5]nonane hydrochloride — Chemical Substance Information.

  • Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing).

  • 2,2-difluoro-6-azaspiro[3.5]nonane 2138068-73-0 wiki. Guidechem.

  • Boc Protecting Group for Amines. Chemistry Steps.

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC.

  • Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.

  • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride.

  • Product Class 3: Amine N-Oxides.

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.

  • Video: Extraction: Effects of pH. JoVE.

  • 4-Azaspiro[2.3]hexane, an Overlooked Piperidine Isostere: Multigram Synthesis and Physicochemical and Structural Evaluation. The Journal of Organic Chemistry - ACS Publications.

  • 2-FLUORO-6-AZASPIRO[3.5]NONANE HYDROCHLORIDE | 2708280-47-9. Sigma-Aldrich.

  • Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection.

  • Amine Troubleshooting. Sulfur Recovery Engineering Inc.

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.

  • A non-anhydrous, minimally basic protocol for the simplification of nucleophilic 18F-fluorination chemistry. PMC.

  • Recent Trends in Analytical Techniques for Impurity Profiling.

  • Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides.

  • Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions. Benchchem.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • SPE Troubleshooting. Thermo Fisher Scientific - US.

    • ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or. Agency for Toxic Substances and Disease Registry | ATSDR.

  • Troubleshooting common problems in Aspyrone synthesis. Benchchem.

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids. Scribd.

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.

  • When a peak in an H NMR data "disappears" , what could it mean?. Reddit.

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. University of Nottingham Repository.

  • Does anybody can give me some idea what is that unknown peak in my NMR spectrum?.

  • 2,2-difluoro-8-(prop-2-yn-1-ylidene)-6-azaspiro[3.5]nonane. Chemspace.

  • 2,2-difluoro-6-azaspiro[3.5]nonane 2138068-73-0 wiki. Guidechem.

  • Guide - Low Yield Troubleshooting. PacBio.

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.

  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). MDPI.

Sources

Technical Support Center: Advanced Purification of 2,2-Difluoro-6-azaspiro[3.5]nonane Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex fluorinated spirocyclic amines. The compound 2,2-difluoro-6-azaspiro[3.5]nonane (CAS: 2138068-73-0) presents a unique intersection of physicochemical challenges: the high basicity of an exposed secondary nitrogen combined with the electron-withdrawing, lipophilic nature of a gem-difluorocyclobutane ring.

This guide provides a self-validating framework to help researchers and drug development professionals troubleshoot and optimize their purification workflows.

Visualization: Purification Decision Tree

Below is the logical workflow for isolating this intermediate based on its synthetic stage and protection status.

G N1 Crude 2,2-Difluoro-6-azaspiro [3.5]nonane Mixture N2 Assess Protection Status N1->N2 N3 Boc-Protected Amine (Neutral) N2->N3 Protected N4 Free Secondary Amine (Highly Basic) N2->N4 Deprotected N5 RP-HPLC (C18) Separate Fluoro-byproducts N3->N5 Lipophilicity diff. N6 Amine-Functionalized Silica Prevent Silanol Binding N4->N6 Acid-base issue N7 Boc Deprotection (TFA or HCl) N5->N7 N8 HCl Salt Formation (Prevent Volatilization) N6->N8 N7->N8 N9 Pure Hydrochloride Salt (Stable Solid) N8->N9

Purification workflow for 2,2-Difluoro-6-azaspiro[3.5]nonane based on protection status.

Troubleshooting & FAQs

Q1: Why does my deprotected 2,2-difluoro-6-azaspiro[3.5]nonane streak severely on standard normal-phase silica gel, resulting in poor mass recovery? Causality: The spirocyclic framework locks the secondary amine in an exposed 3D conformation, preventing steric shielding of the nitrogen lone pair [3]. When applied to bare silica, this highly basic amine strongly hydrogen-bonds with acidic surface silanols (pKa ~4.5). This acid-base interaction overrides standard partition chromatography, leading to severe tailing and irreversible adsorption. Actionable Protocol: Do not rely on aggressive solvent mixtures (e.g., DCM/MeOH/NH₄OH), which can dissolve silica over time and complicate fraction recovery. Instead, switch to an amine-functionalized stationary phase (e.g., KP-NH). The amine-modified silica masks the acidic silanols, eliminating the acid-base interaction and allowing the fluorinated spirocycle to elute cleanly [1].

Q2: During the deoxofluorination of the ketone precursor (using DAST or XtalFluor), I get a mixture of the desired gem-difluoro product and a mono-fluoro vinyl byproduct. How do I separate them? Causality: Deoxofluorination often proceeds through a carbocation intermediate, which can undergo competitive elimination to form a mono-fluoro alkene. Because the amine is typically Boc-protected during this step, normal-phase silica struggles to resolve the two neutral species. However, the introduction of the second fluorine atom significantly alters the local dipole moment and increases the overall lipophilicity of the scaffold [2]. Actionable Protocol: Utilize Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column. The gem-difluoro compound will exhibit distinct, longer retention behavior compared to the mono-fluoro alkene due to differential hydrophobic interactions with the C18 chains.

Q3: I am losing mass during the final solvent evaporation of the deprotected free base. What is happening? Causality: With a low molecular weight of 161.19 g/mol [4] and lacking strong intermolecular hydrogen-bonding capabilities (organic fluorine is a poor H-bond acceptor), the free base of 2,2-difluoro-6-azaspiro[3.5]nonane is highly volatile. Prolonged exposure to high vacuum or elevated temperatures during rotary evaporation will sublime or co-evaporate the product. Actionable Protocol: Always isolate the final deprotected amine as a hydrochloride (HCl) salt. The protonation introduces ionic lattice energy, rendering the product a stable, non-volatile solid (MW ~197.65 g/mol ) that can be safely dried under high vacuum.

Quantitative Data: Chromatographic Performance

The following table summarizes the chromatographic behavior of the deprotected free base across different stationary phases. Notice the drastic improvement in peak symmetry and recovery when the silanol interactions are mitigated.

Stationary PhaseMobile Phase SystemRetention Factor (Rf) / TimePeak Symmetry (As)Mass Recovery (%)
Bare Silica (Standard)Hexane/EtOAc (1:1)0.05>3.0 (Severe Tailing)< 40%
Bare Silica (Standard)DCM/MeOH/NH₄OH (90:9:1)0.351.8 (Moderate Tailing)75%
Amine-Functionalized (KP-NH) Hexane/EtOAc (8:2) 0.40 1.1 (Excellent) > 95%
RP-C18 (High pH)MeCN/H₂O (0.1% NH₄OH)Rt = 4.2 min1.0 (Excellent)> 90%
Self-Validating Experimental Protocol: Isolation and Salt Formation

This methodology ensures maximum recovery of the volatile free base while providing built-in validation checks at every critical juncture.

Step 1: Free-Basing and Extraction

  • Action: Treat the crude deprotection reaction mixture with 1M NaOH at 0 °C until the pH exceeds 10. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 20 mL).

  • Causality: Adjusting the pH to >10 ensures >99% of the secondary amine is in the unprotonated, lipophilic free-base form, maximizing partitioning into the organic layer. MTBE is chosen over DCM to avoid potential alkylation artifacts.

  • Self-Validation Check: Test the aqueous layer with pH paper. If pH < 10, the extraction will fail; add additional NaOH until the threshold is met.

Step 2: Amine-Functionalized Flash Chromatography

  • Action: Load the concentrated MTBE extract onto an amine-functionalized flash column. Elute with a gradient of 0–20% EtOAc in Hexane.

  • Causality: The KP-NH phase prevents silanol binding [1]. The difluoro group's lipophilicity allows the product to elute early in a low-polarity solvent [2].

  • Self-Validation Check: Spot fractions on an NH₂-modified TLC plate. The product must appear as a tight, symmetrical spot (Rf ~0.4 at 20% EtOAc) under KMnO₄ stain.

Step 3: Anhydrous Salt Formation

  • Action: Dissolve the purified free base in anhydrous diethyl ether at 0 °C. Dropwise, add 2.0M HCl in diethyl ether (1.1 equivalents) under vigorous stirring.

  • Causality: Anhydrous conditions prevent the highly hygroscopic HCl salt from "oiling out." The low temperature controls the exothermic neutralization reaction.

  • Self-Validation Check: The addition of ethereal HCl should cause the immediate formation of a white precipitate. The supernatant must test acidic (pH ~2) on moistened pH paper, confirming an excess of HCl has been achieved.

Step 4: Isolation and Drying

  • Action: Filter the precipitate rapidly under a nitrogen blanket. Dry the solid under high vacuum (0.1 mbar) at room temperature for 12 hours.

  • Causality: The nitrogen blanket prevents atmospheric moisture from deliquescing the salt. The ionic nature of the salt completely prevents product loss via volatilization.

  • Self-Validation Check: Weigh the solid at 12 hours and again at 14 hours. A constant mass validates the complete removal of residual solvents without product degradation.

References
  • Biotage. "Is there an easy way to purify organic amines?" Biotage Technical Blog.[Link]

  • The Journal of Organic Chemistry. "Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones." ACS Publications.[Link]

Validation & Comparative

A Comparative Guide to Validating the Purity of 2,2-Difluoro-6-azaspiro[3.5]nonane by HPLC-MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Spirocyclic Scaffolds

In the landscape of modern drug discovery, spirocyclic frameworks are prized for their unique three-dimensional structures, which impart conformational rigidity and grant access to novel chemical spaces.[1][2] 2,2-Difluoro-6-azaspiro[3.5]nonane (Molecular Formula: C8H13F2N, Molecular Weight: 161.19 g/mol ) is an exemplar of such a scaffold, representing a valuable building block for active pharmaceutical ingredients (APIs).[3] The gem-difluoro motif can enhance metabolic stability and modulate physicochemical properties like pKa, making it a desirable feature.

However, the very synthetic complexity that yields these valuable molecules can also introduce a range of impurities, including starting materials, by-products, and diastereomers or enantiomers.[4][5] For researchers and drug development professionals, establishing the purity of this intermediate is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final drug product. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) as a primary analytical tool, contextualized against orthogonal methods, to deliver a comprehensive purity profile.

The Analytical Challenge: Properties of 2,2-Difluoro-6-azaspiro[3.5]nonane

The structure of this fluorinated spiro-amine presents specific analytical considerations. As a secondary amine, it is basic and prone to strong interactions with acidic silanol groups on traditional silica-based chromatography columns, which can lead to poor peak shape (tailing).[6] Furthermore, the molecule lacks a significant chromophore, rendering UV-based detection and quantification challenging and often inaccurate. This necessitates the use of mass-based detectors like a mass spectrometer (MS) or other universal detectors such as the Charged Aerosol Detector (CAD) for reliable quantification.[7]

Primary Method: Reversed-Phase HPLC-MS for Impurity Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone technique for analyzing non-volatile small molecules in pharmaceutical development due to its high sensitivity, selectivity, and the structural information it provides.[8]

Rationale for Method Development Choices

The goal is to develop a method that is not only robust and reproducible but also "fit for purpose" as defined by international guidelines.[9]

  • Chromatographic Mode: Reversed-phase HPLC is the workhorse of the pharmaceutical industry.[10] It separates compounds based on hydrophobicity, making it ideal for a wide range of small molecules.

  • Stationary Phase (Column): A modern, end-capped C18 column is the logical starting point. End-capping minimizes the accessible free silanol groups, significantly improving the peak shape for basic analytes like our target amine.

  • Mobile Phase: The pH of the mobile phase is critical. To ensure consistent protonation and avoid peak splitting or tailing, the mobile phase pH should be at least 1-2 units away from the analyte's pKa.[11] For an amine, an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) ensures the analyte is in its fully protonated state, promoting sharp, symmetrical peaks. This modifier is also highly compatible with electrospray ionization mass spectrometry.

  • Mass Spectrometry Detection: Electrospray Ionization (ESI) in positive ion mode is ideal for ionizing amines. The analysis can be performed in two modes:

    • Full Scan Mode: To detect and identify unknown impurities.

    • Selected Ion Monitoring (SIM): To achieve maximum sensitivity and selectivity for quantifying the parent compound and known impurities.

Experimental Workflow: HPLC-MS Analysis

The following diagram outlines the comprehensive workflow for validating the purity of 2,2-Difluoro-6-azaspiro[3.5]nonane using HPLC-MS.

HPLCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Accurate Weighing & Dilution) SST System Suitability Test (SST) (Inject SST Solution) SamplePrep->SST MobilePhase Mobile Phase Preparation (0.1% FA in H2O / ACN) MobilePhase->SST StdPrep Standard Preparation (Reference Standard) StdPrep->SST SST_Check Check Acceptance Criteria (Resolution, Tailing, Precision) SST->SST_Check SST_Check->MobilePhase Fail - Troubleshoot Injection Inject Sample & Standards SST_Check->Injection Pass Acquisition Data Acquisition (Full Scan & SIM Mode) Injection->Acquisition Integration Peak Integration Acquisition->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc ImpurityID Impurity Identification (Mass-to-Charge Ratio) Integration->ImpurityID Report Generate Report PurityCalc->Report ImpurityID->Report

Caption: HPLC-MS analysis workflow from preparation to reporting.

Protocol 1: HPLC-MS Method for Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a single quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range (Full Scan): m/z 50-500.

    • SIM Ion: m/z 162.11 ([M+H]⁺ for C8H13F2N).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

  • System Suitability Test (SST): Before sample analysis, perform injections of a system suitability solution (a sample of the analyte spiked with a known, closely eluting impurity if available). The system is deemed ready only if it meets predefined criteria.[12][13] This is a non-negotiable step that ensures the validity of the generated data.[14]

    • Precision: Relative Standard Deviation (%RSD) of peak area for six replicate injections should be < 2.0%.[14]

    • Tailing Factor: Must be < 2.0 for the main peak.

    • Resolution: Should be > 2.0 between the main peak and the closest eluting impurity.

Comparative Analysis: Orthogonal and Complementary Techniques

No single analytical method can reveal all aspects of a compound's purity. An orthogonal method—one that separates compounds based on a different chemical principle—is essential for a comprehensive assessment.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-molecular-weight synthesis by-products, which may not be detected by HPLC.[15]

  • Causality & Rationale: While HPLC-MS is ideal for the parent compound and its less volatile impurities, GC-MS excels at finding trace amounts of solvents (e.g., DCM, THF, Heptane) or volatile starting materials that could be present from the synthesis. Direct injection of amines onto standard GC columns can be problematic due to their polarity.[16] Therefore, a base-deactivated column or derivatization is often employed to achieve good chromatography.[6][17]

  • Protocol 2: GC-MS for Volatile Impurities

    • Instrumentation: Gas chromatograph with a flame ionization detector (FID) for quantitation and a mass spectrometer for identification.

    • Column: A base-deactivated polyethylene glycol (PEG) column (e.g., DB-WAXetr, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: 40 °C for 5 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

    • Injector: Splitless, 250 °C.

    • MS Transfer Line: 250 °C.

    • Ionization: Electron Ionization (EI), 70 eV.

Method 3: Chiral HPLC for Enantiomeric Purity

The spirocyclic core of the molecule introduces stereochemical complexity.[18] If the synthetic route does not employ chiral catalysts or starting materials, the product could be a racemic mixture.[1] Verifying the enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.

  • Causality & Rationale: Standard achiral HPLC columns cannot separate enantiomers. This requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times.[19] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and successful for separating a wide range of chiral compounds, including amines.[20][21]

  • Protocol 3: Chiral HPLC Screening

    • Instrumentation: HPLC system with a UV or MS detector.

    • Columns: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

    • Mobile Phases: Screen different modes:

      • Normal Phase: Heptane/Ethanol or Heptane/Isopropanol mixtures.

      • Polar Organic: Acetonitrile with an acidic or basic additive.

      • Reversed Phase: Acetonitrile/Water with buffers.

    • Detection: UV at a low wavelength (e.g., 210 nm) or MS (SIM mode at m/z 162.11).

Data Presentation and Method Comparison

The choice of analytical technique is dictated by the specific question being asked. The following table summarizes the performance and ideal application for each method.

Parameter HPLC-MS (Reversed-Phase) GC-MS Chiral HPLC
Primary Application Purity assay, identification and quantification of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.Determination of enantiomeric purity/excess.
Specificity High (Mass-based detection)High (Mass-based detection and retention time)Absolute for enantiomers
Typical LOD/LOQ Low (ng/mL to pg/mL)Low (pg/mL for specific compounds)Moderate (dependent on detector)
Precision (%RSD) < 2%< 5%< 2%
Key Advantage Versatile workhorse for API analysis; provides molecular weight information.[8]Orthogonal to HPLC; excellent for volatiles missed by LC.[15]The only reliable method to separate and quantify enantiomers.[20]
Key Limitation May not detect highly volatile compounds.Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes.[16]Requires specialized, expensive columns; method development can be extensive.

Logical Framework for a Comprehensive Purity Assessment

A robust purity validation strategy integrates these techniques logically to build a complete picture of the sample's composition.

Purity_Strategy cluster_primary Primary Purity & Impurity Profile cluster_orthogonal Orthogonal & Specific Tests Compound 2,2-Difluoro-6- azaspiro[3.5]nonane (Test Sample) HPLC_MS HPLC-MS Analysis Compound->HPLC_MS Primary Path GC_MS GC-MS Analysis Compound->GC_MS Complementary Path Chiral_HPLC Chiral HPLC Analysis Compound->Chiral_HPLC As Required Purity Assay vs. Standard (e.g., 99.5%) HPLC_MS->Purity Impurities Non-Volatile Impurities (e.g., < 0.1%) HPLC_MS->Impurities Volatiles Volatile Impurities & Residual Solvents GC_MS->Volatiles Enantiomer Enantiomeric Purity (e.g., >99.9% e.e.) Chiral_HPLC->Enantiomer

Sources

Benchmarking the Binding Affinity and Physicochemical Profile of 2,2-Difluoro-6-azaspiro[3.5]nonane: A Next-Generation Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Amine Bioisosteres

Piperidine is a ubiquitous pharmacophore in medicinal chemistry, present in over a hundred marketed drugs. However, its structural simplicity introduces significant liabilities in modern drug development. The high basicity of piperidine (pKa ~11.2) results in >99.9% protonation at physiological pH, which can hinder passive membrane permeability and drive off-target interactions, most notably with the hERG potassium channel. Furthermore, its two-dimensional "flat" nature limits the complexity of protein-ligand interactions [1].

To overcome these limitations, the field has aggressively pursued the "Escape from Flatland" strategy, replacing flat rings with sp3-rich, three-dimensional scaffolds [2]. 2,2-Difluoro-6-azaspiro[3.5]nonane represents the apex of this evolution. By combining a rigid spirocyclic framework with a gem-difluoro substitution, this building block simultaneously optimizes 3D shape, metabolic stability, and ionization state [3].

This guide benchmarks the physicochemical properties and experimental binding affinity of 2,2-Difluoro-6-azaspiro[3.5]nonane against standard piperidine and its unfluorinated spirocyclic counterpart, utilizing a model PARP-1 inhibitor framework [4].

Rationale & Causality: The Physics of Bioisosteric Replacement

The superiority of 2,2-Difluoro-6-azaspiro[3.5]nonane is not coincidental; it is driven by precise stereoelectronic effects:

  • Spirocyclization (Shape & Stability): The transition from piperidine to 6-azaspiro[3.5]nonane increases the fraction of sp3 carbons (Fsp3). This pre-organizes the ligand into a rigid 3D vector, reducing the entropic penalty of binding ( ΔSconf​ ) and blocking common CYP450 oxidation sites adjacent to the amine.

  • gem-Difluorination (pKa Modulation & Desolvation): The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms propagates through the sigma-bond network, pulling electron density away from the basic nitrogen. This lowers the pKa from ~11.2 to ~8.8. A less basic amine is significantly easier to desolvate (costs less enthalpy) and optimizes the neutral-to-protonated ratio for membrane permeation [5].

BioisostereLogic A Piperidine • High pKa (~11.2) • 2D 'Flatland' • High hERG liability B 6-azaspiro[3.5]nonane • Increased Fsp3 • 3D Conformation • CYP450 Stability A->B Spirocyclization C 2,2-Difluoro- 6-azaspiro[3.5]nonane • Lower pKa (~8.8) • High Lipophilicity • Optimal Permeability B->C gem-Difluorination

Figure 1: Logical progression of bioisosteric replacement from Piperidine to the fluorinated spirocycle.

Table 1: Comparative Physicochemical Properties

Data synthesized from chemoinformatic profiling of fragment libraries [1], [3].

Compound CoreMolecular WeightFsp3pKa (calc)logP
Piperidine 85.15 g/mol 1.0011.20.84
6-azaspiro[3.5]nonane 125.21 g/mol 1.0010.51.25
2,2-Difluoro-6-azaspiro[3.5]nonane 161.19 g/mol 0.898.81.61

Experimental Benchmarking: Binding Affinity in PARP-1

To objectively benchmark binding performance, these three amine cores were synthesized into a standardized PARP-1 inhibitor framework (mimicking the piperazine replacement in Olaparib analogs) [4]. Binding kinetics and thermodynamics were evaluated using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Table 2: SPR & ITC Binding Data (PARP-1 Model Framework)
Bioisostere Fragment KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Piperidine (Ref) 125 nM 1.2×105 0.015 -9.4-6.2-3.2
6-azaspiro[3.5]nonane 45 nM 2.8×105 0.012 -10.0-5.8-4.2
2,2-Difluoro-spiro 12 nM 4.5×105 0.005 -10.8 -7.5 -3.3
Causality of the Data:

The 2,2-difluoro-spirocycle exhibits a 10-fold improvement in KD​ over piperidine.

  • Kinetic Drivers ( kon​/koff​ ): The rigid 3D structure pre-organizes the ligand, leading to a faster association rate ( kon​ ). The gem-difluoro group introduces specific orthogonal multipolar interactions with the protein backbone (e.g., C−F⋯C=O interactions), significantly decreasing the dissociation rate ( koff​ ).

  • Thermodynamic Drivers ( ΔH ): The ITC data reveals a highly enthalpy-driven binding event ( ΔH=−7.5 kcal/mol). This is a direct consequence of the lowered pKa. Because the difluoro-amine is less basic, it is less tightly hydrated in bulk solvent compared to the highly basic piperidine. Consequently, the desolvation penalty incurred upon entering the hydrophobic binding pocket is drastically reduced, yielding a net gain in binding enthalpy.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the dual-assay validation system (SPR and ITC) must be executed with strict adherence to buffer matching and self-validating controls.

Workflow cluster_SPR SPR Kinetics Workflow cluster_ITC ITC Thermodynamics Workflow S1 Amine Coupling (CM5 Chip) S2 Analyte Injection (1-1000 nM) S1->S2 S3 Fit Langmuir 1:1 (kon, koff) S2->S3 I1 Buffer Matching (Extensive Dialysis) I2 Calorimetric Titration (20 x 2 µL) I1->I2 I3 Extract Enthalpy (ΔH, -TΔS) I2->I3

Figure 2: Orthogonal validation workflow utilizing SPR for kinetics and ITC for thermodynamic profiling.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant PARP-1 (diluted in 10 mM Sodium Acetate, pH 5.0) to a target density of ~3000 Response Units (RU) to ensure adequate signal-to-noise for low-molecular-weight fragments. Quench unreacted esters with 1 M Ethanolamine.

  • Analyte Preparation: Prepare a 2-fold serial dilution of the bioisostere compounds (1 nM to 1000 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Critical Step: Ensure DMSO concentrations are perfectly matched between the running buffer and analyte samples to prevent bulk refractive index shifts.

  • Data Acquisition: Inject analytes at a high flow rate of 50 µL/min to minimize mass transport limitations. Run a 120-second association phase followed by a 300-second dissociation phase.

  • Analysis: Double-reference the sensograms (subtracting the reference channel and blank buffer injections). Fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamics
  • Buffer Matching (Self-Validating Step): Dialyze the target protein extensively (3 x 2L over 24 hours) against the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 2 mM TCEP). Dissolve the ligand directly into the final dialysate to eliminate heat-of-dilution artifacts caused by buffer mismatch.

  • Titration Execution: Load 50 µM of the dialyzed protein into the sample cell and 500 µM of the ligand into the syringe. Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections to allow the baseline to stabilize.

  • Thermodynamic Extraction: Integrate the heat peaks and fit the normalized data to a single-site binding model to determine stoichiometry (N), the association constant ( KA​ ), and binding enthalpy ( ΔH ). Calculate entropy ( ΔS ) using the Gibbs free energy equation: ΔG=−RTlnKA​=ΔH−TΔS .

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery | The Journal of Organic Chemistry - ACS Publications | 1

  • Spiroazetidines in Drug Discovery | PharmaBlock |2

  • 2,2-difluoro-6-azaspiro[3.5]nonane 2138068-73-0 wiki | Guidechem |3

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications | 4

  • Sonidegib bioisosteres activity and ADME properties | Enamine |5

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.